![molecular formula C21H31NO5 B1398269 (2S,4S)-1-(叔丁氧羰基)-4-[2-(叔丁基)-4-甲基苯氧基]-2-吡咯烷羧酸 CAS No. 1354486-60-4](/img/structure/B1398269.png)
(2S,4S)-1-(叔丁氧羰基)-4-[2-(叔丁基)-4-甲基苯氧基]-2-吡咯烷羧酸
描述
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a phenoxy group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
科学研究应用
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The tert-butoxycarbonyl (boc) group is known to be a protecting group used in peptide synthesis . It is introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction .
Mode of Action
The compound likely interacts with its targets through the Boc group. The Boc group is known for its role in the protection of amino acids and peptides during peptide synthesis . It prevents unwanted side reactions from occurring during the synthesis process .
Biochemical Pathways
The boc group plays a crucial role in peptide synthesis, which is a fundamental biochemical pathway in the production of proteins .
Pharmacokinetics
The boc group’s role as a protecting group in peptide synthesis suggests that it may influence the compound’s bioavailability by protecting the functional groups of the compound during metabolic processes .
Result of Action
The result of the compound’s action is likely related to its role in peptide synthesis. By protecting amino acids and peptides during synthesis, the Boc group helps ensure the correct formation of peptide bonds, leading to the successful production of proteins .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the deprotection of the Boc group can be effectively achieved at high temperatures using a thermally stable ionic liquid . This suggests that temperature and the presence of certain solvents can influence the compound’s action.
生化分析
Biochemical Properties
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid plays a significant role in biochemical reactions, particularly in the protection of amino acids and peptides during synthesis. The Boc group is commonly used to protect the amino group of amino acids, preventing unwanted side reactions during peptide synthesis . This compound interacts with enzymes such as peptidases and proteases, which can remove the Boc group under specific conditions, allowing the amino acid or peptide to participate in further biochemical reactions .
Cellular Effects
The effects of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid on various cell types and cellular processes are primarily related to its role as a protecting group. By protecting amino acids and peptides, it ensures that these molecules can be synthesized and modified without degradation or unwanted reactions. This protection is crucial for maintaining the integrity of cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these processes is indirect but essential for the successful synthesis and study of biologically active peptides and proteins.
Molecular Mechanism
At the molecular level, (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid exerts its effects through the Boc group. The Boc group forms a stable carbamate linkage with the amino group of amino acids, protecting it from nucleophilic attack . This protection is reversible, allowing the Boc group to be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA). This reversible protection mechanism is crucial for the stepwise synthesis of peptides, where selective deprotection and coupling reactions are required .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid are important considerations. The compound is generally stable under neutral and basic conditions but can be rapidly deprotected under acidic conditions . Over time, the Boc group can be removed, allowing the amino acid or peptide to participate in further reactions. Long-term studies have shown that the compound remains stable for extended periods when stored under appropriate conditions, ensuring its effectiveness in peptide synthesis .
Dosage Effects in Animal Models
The effects of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid in animal models are primarily related to its role in peptide synthesis. Different dosages of the compound can influence the efficiency of peptide synthesis and the yield of the desired product . High doses of the compound may lead to incomplete deprotection or unwanted side reactions, while optimal dosages ensure efficient protection and deprotection cycles. Toxic or adverse effects at high doses are generally minimal, as the compound is used in controlled laboratory settings .
Metabolic Pathways
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which can remove the Boc group and allow the amino acid or peptide to participate in further metabolic reactions . The presence of the Boc group can influence metabolic flux and metabolite levels by protecting specific functional groups from enzymatic degradation .
Transport and Distribution
Within cells and tissues, (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid is transported and distributed based on its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Its localization and accumulation within cells are influenced by the presence of the Boc group, which can affect its solubility and interaction with cellular components .
Subcellular Localization
The subcellular localization of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid is primarily determined by its role as a protecting group. The compound can be directed to specific compartments or organelles based on targeting signals or post-translational modifications . The presence of the Boc group can influence its activity and function within different subcellular environments, ensuring that the protected amino acid or peptide remains stable until it is needed for further reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the amine group on the pyrrolidine ring using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The phenoxy group can be introduced through a nucleophilic substitution reaction using a suitable phenol derivative and a halogenated pyrrolidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the final product.
化学反应分析
Types of Reactions
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove protective groups or reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, trifluoroacetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
相似化合物的比较
Similar Compounds
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid methyl ester
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxamide
Uniqueness
Compared to similar compounds, (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylic acid is unique due to its specific substitution pattern and stereochemistry
属性
IUPAC Name |
(2S,4S)-4-(2-tert-butyl-4-methylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO5/c1-13-8-9-17(15(10-13)20(2,3)4)26-14-11-16(18(23)24)22(12-14)19(25)27-21(5,6)7/h8-10,14,16H,11-12H2,1-7H3,(H,23,24)/t14-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJSLZLEMGHMLI-HOCLYGCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


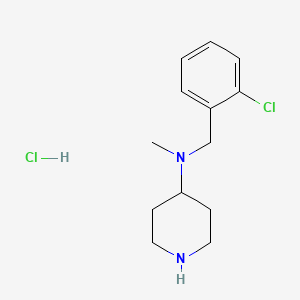
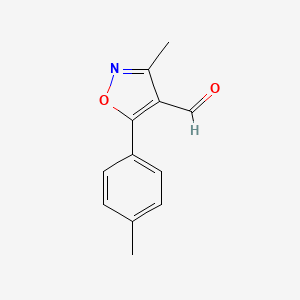
![Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1398188.png)

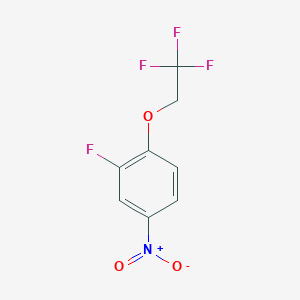

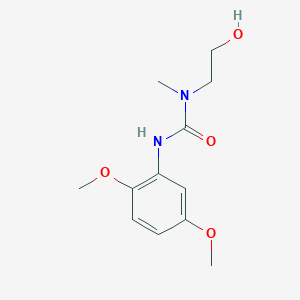
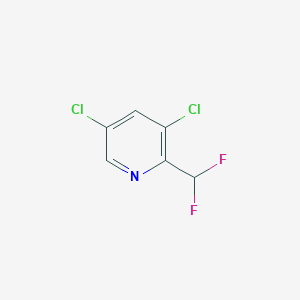
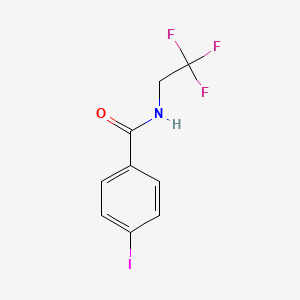
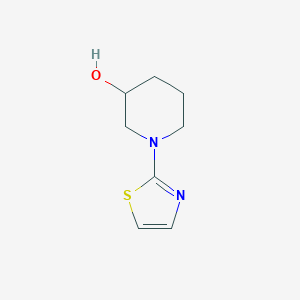
![2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398198.png)
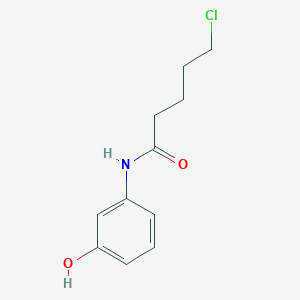
![(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester](/img/structure/B1398204.png)

